![molecular formula C14H13N3OS B7591197 2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one
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Overview
Description
2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one is not fully understood. However, it has been suggested to act through various pathways, including inhibition of NF-κB activation, modulation of GABAergic neurotransmission, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. It has also been reported to increase the expression of GABA receptors and enhance GABAergic neurotransmission in the brain. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one in lab experiments is its potential to exhibit multiple pharmacological activities. This can be useful for studying complex biological processes and disease states. However, one limitation is the lack of knowledge about its toxicity and pharmacokinetic properties, which may affect its suitability for in vivo studies.
Future Directions
There are several future directions for research involving 2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its structure-activity relationship and optimize its pharmacological properties. Additionally, studies on its toxicity and pharmacokinetics are needed to determine its safety and efficacy for in vivo applications.
In conclusion, 2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one is a promising compound for scientific research with potential applications in medicinal chemistry, pharmacology, and neuroscience. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Synthesis Methods
The synthesis of 2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one involves a multi-step process. One common method involves the reaction of 2-bromo-1-(4-ethyl-2-thiazolyl)ethanone with phthalic anhydride in the presence of a base, followed by cyclization and oxidation steps. Other methods have also been reported in the literature.
Scientific Research Applications
2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-convulsant activities in vitro and in vivo.
properties
IUPAC Name |
2-[(4-ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-11-9-19-13(16-11)8-17-14(18)12-6-4-3-5-10(12)7-15-17/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDDULKJQNHRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CN2C(=O)C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one |
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